molecular formula C19H25N3O2 B14001539 alpha-((3-Aminophenoxy)methyl)-4-phenyl-1-piperazineethanol CAS No. 64511-41-7

alpha-((3-Aminophenoxy)methyl)-4-phenyl-1-piperazineethanol

Katalognummer: B14001539
CAS-Nummer: 64511-41-7
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: HREXQHZXEKRKSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- is a complex organic compound with the molecular formula C19H25N3O2 and a molecular weight of 327.4207 . This compound is characterized by the presence of a piperazine ring, an ethanol group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- involves multiple steps, typically starting with the preparation of the piperazine ring followed by the introduction of the ethanol and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-PIPERAZINEETHANOL, A-[(3-AMINOPHENOXY)METHYL]-4-PHENYL- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

64511-41-7

Molekularformel

C19H25N3O2

Molekulargewicht

327.4 g/mol

IUPAC-Name

1-(3-aminophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H25N3O2/c20-16-5-4-8-19(13-16)24-15-18(23)14-21-9-11-22(12-10-21)17-6-2-1-3-7-17/h1-8,13,18,23H,9-12,14-15,20H2

InChI-Schlüssel

HREXQHZXEKRKSY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC(COC2=CC=CC(=C2)N)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.